molecular formula C10H13N3O2Si B8487062 5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine

5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine

Cat. No. B8487062
M. Wt: 235.31 g/mol
InChI Key: HNQQULHRZWNDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222416B2

Procedure details

2-Amino-3-iodo-5-nitropyridine (10.0 g, 37.75 mmol) was dissolved in a mixture of triethylamine (250 mL), tetrahydrofuran (40 mL), N,N-dimethylacetamide (80 mL) and the solution was degassed and purged with nitrogen. Trimethylsilylacetylene (8.0 mL, 56.5 mmol), copper(I) iodide (0.145 g, 0.75 mmol) and bis(triphenylphosphino) palladium (II) chloride (0.53 g, 0.75 mmol) were added. The mixture was degassed and purged with nitrogen one more time, then stirred at ambient temperature for 16 h. The precipitate was removed by filtration, and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography (silica gel from QingDao, 200-300 mesh, 15%-35% ethyl acetate/hexanes) to afford 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine (6.2 g, 70%) as a yellow solid: LC/MS m/e calcd for C10H13N3O2Si [M+H]+ 236.32, observed 236.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.145 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](I)=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[CH3:12][Si:13]([C:16]#[CH:17])([CH3:15])[CH3:14]>C(N(CC)CC)C.O1CCCC1.CN(C)C(=O)C.[Cu]I.C1(P([Pd-](Cl)P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N+:9]([C:5]1[CH:6]=[C:7]([C:17]#[C:16][Si:13]([CH3:15])([CH3:14])[CH3:12])[C:2]([NH2:1])=[N:3][CH:4]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC=C(C=C1I)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
0.145 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.53 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)[Pd-](P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was degassed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The mixture was degassed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen one more time
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica gel from QingDao, 200-300 mesh, 15%-35% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=NC1)N)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.